5-Bromo-2-methoxy-4-methylpyridine
Overview
Description
5-Bromo-2-methoxy-4-methylpyridine is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position on the pyridine ring . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , suggesting potential targets in protein kinase pathways.
Mode of Action
Brominated pyridines are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that 5-Bromo-2-methoxy-4-methylpyridine may interact with its targets through a similar mechanism, forming new carbon-carbon bonds.
Biochemical Pathways
Given its potential use in the synthesis of kinase inhibitors , it may impact signaling pathways regulated by these kinases.
Pharmacokinetics
Its physical properties such as solid state at 20°c and a melting point of 36-40°c suggest that it may have good stability, which could potentially influence its bioavailability.
Result of Action
As a potential precursor in the synthesis of kinase inhibitors , it may contribute to the inhibition of kinase activity, impacting cellular signaling pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, storage conditions are crucial for maintaining its stability. It is recommended to store this compound at 0-10°C . Other environmental factors such as pH, presence of other substances, and temperature during its application could also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2-methoxy-4-methylpyridine involves the bromination of 2-methoxy-4-methylpyridine. The process typically includes the following steps :
Starting Material: 2-methoxy-4-methylpyridine is dissolved in ethyl acetate.
Bromination: Bromine is added dropwise to the solution at 0°C.
Reaction Conditions: The reaction mixture is stirred at 50°C for 18 hours.
Workup: The reaction mixture is cooled, diluted with water, and the pH is adjusted to 8 using aqueous sodium hydroxide. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
Purification: The combined organic extracts are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups on the pyridine ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce functional groups.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Forms pyridine N-oxides.
Reduction: Yields reduced pyridine derivatives.
Scientific Research Applications
5-Bromo-2-methoxy-4-methylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the methyl group at the 4-position.
4-Bromo-2-methylpyridine: Lacks the methoxy group at the 2-position.
5-Bromo-4-methoxy-2-methylpyridine: Similar structure but different substitution pattern.
Uniqueness
5-Bromo-2-methoxy-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The combination of the bromine, methoxy, and methyl groups on the pyridine ring allows for versatile applications in organic synthesis and research .
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBPXLJKMNBQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400327 | |
Record name | 5-Bromo-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164513-39-7 | |
Record name | 5-Bromo-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-methoxy-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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